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  • Product: 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid
  • CAS: 117309-46-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structure Elucidation of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid

Introduction In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property. This guide provides a comprehensive technical overview of the methodologies and analytical reasoning employed in the structural elucidation of 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid, a molecule of interest due to its N-sulfonylated α-amino acid scaffold. Such motifs are prevalent in medicinal chemistry, often imparting specific physicochemical properties that are valuable in the design of bioactive molecules[1].

This document is intended for researchers, scientists, and professionals in the field of drug development. It will not merely list experimental procedures but will delve into the causality behind the selection of analytical techniques, the interpretation of the resulting data, and the logical pathway to an unambiguous structural assignment. The principles of scientific integrity, underscored by expertise and trustworthiness, are paramount. Therefore, each analytical step is presented as a self-validating component of the overall structural proof.

Proposed Synthesis and Initial Characterization

The synthesis of N-sulfonylated amino acids is a well-established transformation in organic chemistry. The target molecule, 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid, can be readily prepared via the reaction of 2-amino-2-phenylacetic acid with 4-methoxybenzenesulfonyl chloride. This reaction, typically conducted under Schotten-Baumann conditions, involves the use of a base to neutralize the hydrogen chloride byproduct[1][2].

A plausible synthetic route is outlined below:

Synthesis_Workflow cluster_reagents Reaction Conditions Reactant1 2-Amino-2-phenylacetic acid Product 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid Reactant1->Product Reactant2 4-Methoxybenzenesulfonyl chloride Reactant2->Product Reagents Base (e.g., NaOH or Pyridine) Solvent (e.g., Dichloromethane/Water) Reagents->Product

Caption: Proposed synthesis of the target compound.

Initial characterization of the synthesized product would involve determining its melting point, which for crystalline sulfonamides is typically sharp and indicative of purity, and assessing its solubility in various organic solvents and aqueous media[2].

Mass Spectrometry: Determining the Molecular Formula

Rationale: High-Resolution Mass Spectrometry (HRMS) is a fundamental first step in structure elucidation. It provides the most accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula. This is a critical piece of evidence upon which all subsequent spectroscopic interpretations will be built.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Ionization: The sample is introduced into the ESI source. In negative ion mode, deprotonation of the carboxylic acid is expected, yielding the [M-H]⁻ ion. In positive ion mode, protonation or formation of adducts like [M+Na]⁺ can be observed.

  • Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the TOF analyzer, which provides high mass accuracy.

Data Interpretation:

The elemental composition of 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid is C₁₅H₁₅NO₅S. The expected monoisotopic mass is 321.0671 Da. HRMS analysis is expected to yield an m/z value that corresponds to this mass with a high degree of accuracy (typically within 5 ppm).

IonExpected m/z
[M+H]⁺322.0749
[M+Na]⁺344.0568
[M-H]⁻320.0600

The observation of a molecular ion peak consistent with the expected mass provides strong evidence for the proposed molecular formula.

Infrared Spectroscopy: Identifying Key Functional Groups

Rationale: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule[3]. For the target compound, FT-IR is crucial for confirming the presence of the carboxylic acid, the sulfonamide, and the aromatic rings.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • A small amount of the solid sample is placed directly on the ATR crystal.

  • The infrared spectrum is recorded over a range of approximately 4000-400 cm⁻¹.

Data Interpretation:

The FT-IR spectrum will provide a unique fingerprint of the molecule. Key vibrational frequencies are anticipated for the following functional groups:

Functional GroupExpected Wavenumber (cm⁻¹)Characteristics
O-H (Carboxylic Acid)3300-2500 (broad)A very broad absorption due to hydrogen bonding.
N-H (Sulfonamide)~3300-3200A sharp to moderately broad peak.[4]
C=O (Carboxylic Acid)~1700-1725A strong, sharp absorption.
S=O (Sulfonyl)~1350-1300 and ~1160-1140Two strong absorptions corresponding to asymmetric and symmetric stretching.
C-O (Methoxy)~1250 and ~1030Characteristic C-O stretching vibrations.
Aromatic C-H~3100-3000Stretching vibrations.
Aromatic C=C~1600-1450In-plane ring stretching vibrations.

The presence of these characteristic absorption bands provides strong evidence for the key structural components of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and reveals the connectivity between atoms.

Experimental Protocol: High-Field NMR Spectroscopy

  • Sample Preparation: The compound is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids and sulfonamides as it can solubilize the compound and the acidic protons are often observable.

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy: Proton Environment and Connectivity

Interpretation: The ¹H NMR spectrum will show distinct signals for each unique proton environment. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal provide detailed structural information.

Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
COOH> 10singlet1HThe acidic proton of the carboxylic acid is typically a broad singlet at a very downfield chemical shift.
NH~8-9doublet1HThe sulfonamide proton will be downfield and may couple to the adjacent methine proton.[4]
Phenyl-H (para to COOH)~7.2-7.4multiplet5HProtons of the monosubstituted phenyl ring attached to the chiral center.
Methoxyphenyl-H~7.7 (d) and ~7.0 (d)doublets4H (2H each)The para-substituted methoxyphenyl ring will show a characteristic pair of doublets (an AA'BB' system).
Methine-H (α-carbon)~5.0-5.5doublet1HThe proton on the chiral carbon, coupled to the NH proton.
Methoxy-H (OCH₃)~3.8singlet3HThe three equivalent protons of the methoxy group will appear as a sharp singlet.
¹³C NMR Spectroscopy: The Carbon Skeleton

Interpretation: The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.

Carbon(s)Expected Chemical Shift (δ, ppm)Assignment Rationale
C=O (Carboxylic Acid)~170-175The carbonyl carbon of the carboxylic acid is characteristically downfield.
Aromatic C (ipso, S-bound)~140-145The carbon atom of the methoxyphenyl ring directly attached to the sulfur atom.
Aromatic C (ipso, C-bound)~135-140The carbon atom of the phenyl ring directly attached to the chiral center.
Aromatic C-H~114-130Signals for the protonated aromatic carbons.
Aromatic C-O (Methoxy)~160-165The carbon atom of the methoxyphenyl ring attached to the oxygen atom.
Methine C (α-carbon)~55-65The chiral carbon atom.
Methoxy C (OCH₃)~55The carbon of the methoxy group.
2D NMR Spectroscopy: Confirming Connectivity

To definitively link the proton and carbon assignments and confirm the overall structure, a series of 2D NMR experiments are essential.

NMR_Elucidation_Workflow cluster_1D 1D NMR cluster_2D 2D NMR (Connectivity) H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Final_Structure Final Structure Confirmation COSY->Final_Structure HSQC->Final_Structure HMBC->Final_Structure

Caption: Workflow for NMR-based structure elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals couplings between protons, primarily those on adjacent carbons. A key expected correlation would be between the NH proton and the α-methine proton.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for piecing together the molecular fragments. Key expected HMBC correlations include:

    • From the NH proton to the α-carbon and the ipso-carbon of the methoxyphenyl ring.

    • From the α-methine proton to the carboxylic carbon and the ipso-carbon of the phenyl ring.

    • From the methoxy protons to the C-O carbon of the methoxyphenyl ring.

Conclusion

The structural elucidation of 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. High-resolution mass spectrometry provides the molecular formula, while FT-IR spectroscopy confirms the presence of key functional groups. A comprehensive suite of 1D and 2D NMR experiments then allows for the complete and unambiguous assignment of the molecular structure, mapping out the precise arrangement and connectivity of all atoms. This methodical approach ensures the scientific rigor required for the characterization of novel compounds in a research and development setting.

References

  • Organic Syntheses Procedure. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Deriv
  • Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. (n.d.). BOC Sciences.
  • Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. (n.d.). Cihan University-Erbil Repository.
  • Amino Acid Analysis. (n.d.). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 2005.
  • Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide. (n.d.).
  • Phytochemical Screening, Ftir and Gas Chromatography-Mass Spectroscopy Analysis of Methanol Extract of a Polyherbal Mixture. (n.d.).
  • Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs. (2025). Journal of Chemistry.
  • Accurate Structures and Spectroscopic Parameters of alpha,alpha-Dialkylated alpha-Amino Acids in the Gas-Phase by a New Parameter-Free Composite Method. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing).
  • Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. (n.d.). PMC - NIH.
  • 2-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate. (n.d.).
  • Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Part 1). (2023).
  • 2-Phenyl-2-(4'-methoxyphenyl)-4'-methoxyacetophenone - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. (n.d.). Benchchem.
  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). PMC - PubMed Central.
  • FT-IR and Raman spectroscopic and DFT studies of anti-cancer active molecule N-{(meta-ferrocenyl) Benzoyl} - l-alanine - glycine ethyl ester. (2015). PubMed.
  • Amino Acid Analysis Overview. (2012). Bio-Synthesis Inc.
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (n.d.).
  • Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. (n.d.). PMC - NIH.
  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (n.d.).
  • The Journal of Organic Chemistry Ahead of Print. (n.d.).
  • Analytical Methods for Amino Acids. (n.d.). Shimadzu.
  • 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID Formula. (n.d.). ECHEMI.
  • N-SUBSTITUTED PHENYL GLYCINE PREPARATION METHOD. (n.d.).
  • Sulfonamide. (n.d.). Wikipedia.
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  • Examples sulfonamide containing derivatives used for exploring its potential TS-character. (n.d.).
  • Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+). (n.d.).
  • a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). (n.d.).
  • 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry.
  • 2-(4-Fluorophenyl)

Sources

Exploratory

An In-Depth Technical Guide to 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid (CAS 117309-46-3)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid (CAS 117309-46-3), a molecule of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid (CAS 117309-46-3), a molecule of interest within the broader class of N-sulfonylated amino acids. While the specific historical discovery of this compound is not extensively documented in publicly available literature, its structural motifs—a phenylacetic acid core and a sulfonamide linkage—are prevalent in numerous biologically active compounds. This guide will delve into a plausible synthetic route, explore its physicochemical properties, and discuss its potential therapeutic applications based on the established activities of structurally related molecules. The information presented herein is intended to serve as a valuable resource for researchers engaged in the exploration of novel therapeutic agents.

Introduction: The Significance of N-Sulfonylated Amino Acids and Phenylacetic Acid Derivatives

The integration of a sulfonamide moiety with an amino acid scaffold has proven to be a highly effective strategy in medicinal chemistry. N-sulfonylated amino acids are known to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. The sulfonamide group can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets.

Similarly, phenylacetic acid and its derivatives are fundamental building blocks in the synthesis of numerous pharmaceuticals.[1] These compounds have been successfully developed into non-steroidal anti-inflammatory drugs (NSAIDs), analgesics, and agents for treating metabolic disorders.[2][3][4] The combination of these two pharmacologically significant moieties in 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid suggests a strong potential for biological activity and warrants further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid is presented below. These properties are crucial for its handling, storage, and application in a laboratory setting.

PropertyValueSource
CAS Number 117309-46-3[5]
Molecular Formula C15H15NO5S[5]
Molecular Weight 321.35 g/mol [5]
IUPAC Name 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid
Synonyms 2-([(4-Methoxyphenyl)Sulfonyl]Amino)-2-Phenylacetic Acid[5]
Purity ≥95% (Commercially available)[5]

Plausible Synthetic Pathway

A detailed, step-by-step methodology for this proposed synthesis is provided below:

Experimental Protocol: Synthesis of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid

Materials:

  • 2-Amino-2-phenylacetic acid (Phenylglycine)

  • 4-Methoxybenzenesulfonyl chloride

  • Sodium hydroxide (NaOH) or other suitable base

  • Dioxane or another suitable aprotic solvent

  • Water (deionized)

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate or sodium sulfate for drying

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-2-phenylacetic acid in an aqueous solution of sodium hydroxide. The base is crucial for deprotonating the amino group, rendering it nucleophilic.

  • Addition of Sulfonyl Chloride: To the stirred solution, add a solution of 4-methoxybenzenesulfonyl chloride in a suitable organic solvent like dioxane, dropwise at room temperature. The dropwise addition helps to control the reaction temperature, as the sulfonylation reaction can be exothermic.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting materials.

  • Work-up:

    • Once the reaction is complete, acidify the mixture with hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylic acid and any unreacted amine.

    • Extract the aqueous layer with ethyl acetate. The desired product, being less polar than the starting amino acid, will partition into the organic phase.

    • Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product with high purity.

Diagram of the Proposed Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactant1 2-Amino-2-phenylacetic acid in aq. NaOH Reaction Stir at Room Temperature Reactant1->Reaction Reactant2 4-Methoxybenzenesulfonyl chloride in Dioxane Reactant2->Reaction Acidification Acidify with HCl Reaction->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Drying Dry over Na2SO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Product 2-{[(4-Methoxyphenyl)sulfonyl]amino} -2-phenylacetic acid Recrystallization->Product

Caption: Proposed workflow for the synthesis of CAS 117309-46-3.

Potential Biological Activities and Therapeutic Applications

Given the lack of specific biological data for CAS 117309-46-3, its potential applications can be inferred from the known activities of its structural analogs.

Anti-inflammatory and Analgesic Potential

Numerous phenylacetic acid derivatives are potent anti-inflammatory and analgesic agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][8] A patent for substituted amino phenylacetic acids highlights their potential as selective COX-2 inhibitors, which would offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[8] The presence of the sulfonamide group in CAS 117309-46-3 could modulate its binding to the COX enzymes and influence its selectivity and potency.

Antimicrobial and Antifungal Activity

Sulfonamides are a well-established class of antimicrobial agents. N-sulfonyl amino acid amides have demonstrated significant fungicidal activity, particularly against plant pathogens.[6][7] This suggests that CAS 117309-46-3 could be investigated for its potential as an antimicrobial or antifungal agent.

Other Potential Applications

The broader class of N-sulfonylated amino acids has been explored for a variety of therapeutic targets. For instance, they have been investigated as inhibitors of serine proteases, which are involved in various physiological and pathological processes.[9] Furthermore, phenylacetic acid derivatives have been studied as agonists for peroxisome proliferator-activated receptors (PPARs), which are implicated in metabolic diseases.[3]

Diagram of Potential Biological Activities:

Biological_Activities cluster_activities Potential Biological Activities Core CAS 117309-46-3 (2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid) AntiInflammatory Anti-inflammatory & Analgesic (COX Inhibition) Core->AntiInflammatory Phenylacetic Acid Moiety Antimicrobial Antimicrobial & Antifungal Core->Antimicrobial Sulfonamide Moiety Other Other Potential Targets (e.g., Serine Proteases, PPARs) Core->Other Combined Structural Features

Caption: Inferred biological activities of CAS 117309-46-3.

Future Directions and Conclusion

While the discovery and history of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid remain to be fully elucidated, its chemical structure strongly suggests a high potential for biological activity. This technical guide has provided a plausible synthetic route and outlined potential therapeutic applications based on the well-documented activities of its constituent pharmacophores.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive biological evaluation to explore its anti-inflammatory, antimicrobial, and other potential therapeutic properties. Such studies will be crucial in determining the true value of CAS 117309-46-3 as a lead compound in drug discovery and development.

References

  • Request PDF | 2-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate | The title compound, C20H19NO5S2, crystallizes as an almost 2:1 mixture of two molecular orientations (described as Orient-A and Orient-B). The... | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved from [Link]

  • Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors. (n.d.). Google Patents.
  • N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity[10]. (2003). CHIMIA, 57(11), 680-684.

  • Phenylacetic acid derivatives, their preparation and compositions containing them. (n.d.). Google Patents.
  • Phenylacetic acid derivatives as hPPAR agonists. (n.d.). PubMed. Retrieved from [Link]

  • N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity[10]. (n.d.). ResearchGate. Retrieved from [Link]

  • Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide. (n.d.). Google Patents.
  • Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors. (2012). Molecules, 17(7), 8414-8427.
  • Synthesis of 2-[(3,4,5-Triphenyl)
  • Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. (2013). Journal of Medicinal Chemistry, 56(21), 8467-8488.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters, 22(23), 9158-9162.
  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2023). Molecules, 28(14), 5427.
  • Phenylacetic acid metabolism in land plants: novel pathways and metabolites. (2024). bioRxiv.
  • Methoxyphenylacetic acid | C9H10O3 | CID 107202. (n.d.). PubChem. Retrieved from [Link]

  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (n.d.). Google Patents.

Sources

Foundational

Unlocking the Therapeutic Potential of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid: A Technical Guide to Putative Research Targets

Introduction In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic promise is paramount. The compound 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid stands as a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic promise is paramount. The compound 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid stands as a molecule of significant interest, integrating structural motifs that are hallmarks of established pharmacophores. This in-depth technical guide provides a comprehensive analysis of the potential research targets for this compound, offering a roadmap for researchers, scientists, and drug development professionals. By dissecting its constituent chemical features—the arylsulfonamide core, the phenylacetic acid moiety, and the 4-methoxyphenyl substituent—we can formulate well-grounded hypotheses regarding its biological activity and propose a strategic framework for its investigation.

The arylsulfonamide scaffold is a privileged structure in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties[1]. Similarly, phenylacetic acid derivatives have demonstrated efficacy as anti-inflammatory agents and modulators of metabolic pathways[2][3]. The inclusion of a 4-methoxyphenyl group can further influence the molecule's pharmacokinetic and pharmacodynamic profile, potentially enhancing target engagement and metabolic stability[4]. This guide will synthesize these individual attributes to illuminate promising avenues of research for 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid.

Our exploration will be grounded in scientific integrity, providing not only a theoretical framework but also detailed, actionable experimental protocols. Each proposed target is accompanied by a step-by-step methodology for validation, designed to be a self-validating system for robust and reproducible results.

Section 1: Hypothesis-Driven Target Exploration

Based on a thorough analysis of the structural components of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid, we propose three primary areas of investigation: anti-inflammatory, anticancer, and metabolic modulation.

Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Rationale: The phenylacetic acid scaffold is a well-established pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes[2][5]. The presence of this moiety in the target molecule strongly suggests a potential for COX inhibition. The sulfonylamino linker may contribute to the binding affinity and selectivity for COX-1 and/or COX-2.

Hypothesis: 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid functions as an inhibitor of COX-1 and/or COX-2, thereby exerting anti-inflammatory effects.

Experimental Workflow for COX Inhibition:

G cluster_0 In Vitro COX Inhibition Assay cluster_1 Cell-Based Assay for Anti-Inflammatory Activity cluster_2 In Vivo Anti-Inflammatory Model a Prepare purified COX-1 and COX-2 enzymes b Incubate enzymes with 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid at various concentrations a->b c Add arachidonic acid (substrate) b->c d Measure prostaglandin E2 (PGE2) production via ELISA c->d e Calculate IC50 values for COX-1 and COX-2 d->e f Culture RAW 264.7 macrophage cells g Pre-treat cells with the test compound f->g h Stimulate with lipopolysaccharide (LPS) g->h i Measure nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in supernatant h->i j Assess cell viability (e.g., MTT assay) h->j k Induce paw edema in rats with carrageenan l Administer test compound orally k->l m Measure paw volume at different time points l->m n Calculate percentage inhibition of edema m->n

Caption: A multi-tiered workflow for evaluating the anti-inflammatory potential of the target compound.

Anticancer Activity: Targeting Proliferation and Survival Pathways

Rationale: Arylsulfonamide derivatives have been shown to possess potent anticancer activities through various mechanisms[1]. The phenylacetic acid moiety can also contribute to cytotoxicity in cancer cells. The overall structure may interfere with key signaling pathways involved in cell proliferation and survival.

Hypothesis: 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid exhibits cytotoxic effects on cancer cells by inducing apoptosis and/or cell cycle arrest.

Experimental Workflow for Anticancer Activity:

G cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Studies a Culture a panel of cancer cell lines (e.g., MCF-7, HCT-116, A549) b Treat cells with a dose-range of the test compound a->b c Perform cell viability assay (e.g., MTT, SRB) after 48-72h b->c d Determine GI50 values c->d e Cell Cycle Analysis f Apoptosis Assay g Western Blot Analysis e_sub Treat cells, stain with propidium iodide, and analyze by flow cytometry e->e_sub f_sub Annexin V/PI staining and flow cytometry f->f_sub g_sub Probe for key proteins in apoptosis (Caspase-3, PARP) and cell cycle (Cyclin D1, p21) pathways g->g_sub

Caption: A systematic approach to screen for and characterize the anticancer properties of the target compound.

Metabolic Modulation: Targeting Peroxisome Proliferator-Activated Receptors (PPARs)

Rationale: Certain phenylacetic acid derivatives have been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism[3][6]. The structural features of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid, particularly the carboxylic acid group and the overall lipophilicity, are consistent with known PPAR modulators.

Hypothesis: 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid acts as a modulator (agonist or antagonist) of one or more PPAR isoforms (α, γ, δ).

Experimental Workflow for PPAR Modulation:

G cluster_0 PPAR Transactivation Assay cluster_1 Target Gene Expression Analysis a Co-transfect cells with a PPAR expression vector and a reporter plasmid b Treat cells with the test compound and a known PPAR agonist (positive control) a->b c Measure reporter gene activity (e.g., luciferase) b->c d Determine EC50 or IC50 values c->d e Treat relevant cell types (e.g., adipocytes, hepatocytes) with the test compound f Isolate total RNA e->f g Perform quantitative real-time PCR (qRT-PCR) for known PPAR target genes f->g h Analyze changes in gene expression g->h

Caption: A two-pronged strategy to assess the modulatory effects of the compound on PPAR activity.

Section 2: Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments outlined in the workflows above.

In Vitro COX Inhibition Assay
  • Enzyme and Reagent Preparation:

    • Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the appropriate buffer.

    • Prepare a stock solution of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid in DMSO.

    • Prepare a stock solution of arachidonic acid.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, enzyme, and varying concentrations of the test compound or a known inhibitor (e.g., celecoxib, indomethacin).

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for 10 minutes at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., HCl).

  • Detection and Analysis:

    • Measure the concentration of PGE2 in each well using a competitive ELISA kit according to the manufacturer's instructions.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Cell Viability Assay (MTT)
  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight[7].

  • Compound Treatment:

    • Treat the cells with a serial dilution of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

PPAR Transactivation Assay
  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in a 24-well plate.

    • Co-transfect the cells with a full-length human PPAR expression vector (α, γ, or δ) and a reporter plasmid containing a PPAR response element upstream of a luciferase gene. A β-galactosidase expression vector can be co-transfected for normalization.

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations or a known agonist (e.g., rosiglitazone for PPARγ).

  • Luciferase Assay:

    • After another 24 hours, lyse the cells and measure luciferase activity using a luminometer.

    • Measure β-galactosidase activity for normalization.

  • Data Analysis:

    • Normalize the luciferase activity to the β-galactosidase activity and plot the fold activation against the compound concentration to determine the EC50 value.

Section 3: Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In Vitro COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Test Compound
Indomethacin
Celecoxib

Table 2: Anticancer Activity (GI50 in µM)

Cell LineTest CompoundDoxorubicin
MCF-7 (Breast)
HCT-116 (Colon)
A549 (Lung)

Table 3: PPAR Transactivation (EC50 in µM)

PPAR IsotypeTest CompoundPositive Control
PPARαFenofibrate
PPARγRosiglitazone
PPARδGW501516

Conclusion

This technical guide provides a strategic and experimentally grounded framework for elucidating the therapeutic potential of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid. By systematically investigating its effects on inflammatory pathways, cancer cell proliferation, and metabolic regulation, researchers can efficiently navigate the early stages of drug discovery. The proposed workflows and detailed protocols are designed to yield robust and interpretable data, paving the way for a comprehensive understanding of this promising molecule's mechanism of action and its potential as a lead compound for further development.

References

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Li, Y., et al. (2018). Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone. Journal of Pesticide Science, 43(3), 163–169. [Link]

  • Berger, J., et al. (1999). Phenylacetic acid derivatives as hPPAR agonists. Journal of Medicinal Chemistry, 42(18), 3559–3569. [Link]

  • Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. [Link]

  • Tyagi, S., et al. (2011). Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders. PPAR Research, 2011, 124785. [Link]

  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]

  • Mathiesen, J. M., et al. (2020). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain. Neuropharmacology, 162, 107835. [Link]

  • El-Gamal, M. I., et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 122, 105770. [Link]

  • Al-Ostoot, F. H., et al. (2022). Design, synthesis, cytotoxicity, and molecular docking studies of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives. Synthetic Communications, 52(21), 2841-2856. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 26(16), 4991. [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. [Link]

  • PharmaCompass. (n.d.). Phenylacetic Acid | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Choi, Y. H. (2016). Modulation of PPARγ Stability and Transcriptional Activity in Adipocytes by Resveratrol. Journal of Cellular Biochemistry, 117(10), 2246–2256. [Link]

  • Wahli, W. (2002). Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Endocrine Reviews, 23(5), 647–671. [Link]

  • ResearchGate. (n.d.). PPAR Modulation Through Posttranslational Modification Control. [Link]

  • US Patent No. US4461912A. (1984).

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Leveraging 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid as a Novel Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following application notes describe a hypothetical application of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid as a building bl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes describe a hypothetical application of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid as a building block for protein degraders. To date, this specific molecule is not an established or validated E3 ligase ligand in published literature. The protocols and scientific rationale presented herein are based on established principles of targeted protein degradation and propose a potential research direction for the exploration of novel chemical matter in this field.

I. Introduction: The Quest for Novel E3 Ligase Ligands

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable"[1][2]. The cornerstone of the most prevalent TPD technology, Proteolysis Targeting Chimeras (PROTACs), is the heterobifunctional molecule that simultaneously engages a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase[3][4]. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the POI[5]. The therapeutic efficacy and scope of PROTACs are intrinsically linked to the availability of diverse, potent, and selective E3 ligase ligands[6][7]. While ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) are widely utilized, the exploration of new E3 ligase recruiters is a critical frontier for expanding the reach of TPD[2][3].

This document outlines a prospective application for 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid as a novel building block for PROTACs. We hypothesize that the aryl sulfonamide moiety within this molecule could serve as a scaffold for engaging the DCAF15 E3 ligase, drawing parallels from existing research on sulfonamide-based molecular glues[8][9]. We present a comprehensive guide for the synthesis, characterization, and biological evaluation of a hypothetical PROTAC derived from this building block.

II. Scientific Rationale: Targeting DCAF15 with a Sulfonamide Scaffold

The choice to investigate 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid as a potential E3 ligase ligand is predicated on the following observations:

  • Aryl Sulfonamides as DCAF15 Recruiters: Certain aryl sulfonamides, such as indisulam and its analogs, have been identified as "molecular glues" that induce the degradation of specific proteins by recruiting them to the DCAF15 E3 ligase complex[9]. These compounds have been shown to bind to DCAF15 and facilitate the ubiquitination of neosubstrates[8].

  • Structural Features: The subject molecule possesses a core aryl sulfonamide structure. We hypothesize that this scaffold can be optimized to bind to the sulfonamide-binding pocket of DCAF15.

  • Functional Handles for Linker Attachment: The carboxylic acid group of the phenylacetic acid portion provides a readily available chemical handle for the attachment of a linker, a crucial step in PROTAC synthesis.

Based on this rationale, we propose a research workflow to synthesize and evaluate a PROTAC that utilizes 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid as a DCAF15-recruiting moiety.

III. Conceptual PROTAC Design and Synthesis

The design of our hypothetical PROTAC, termed PS-1 (PROTAC-Sulfonamide-1), involves three key components:

  • E3 Ligase Ligand: 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid.

  • Linker: A flexible polyethylene glycol (PEG) linker to provide the necessary length and solubility for the formation of a stable ternary complex.

  • POI Ligand (Warhead): For this hypothetical application, we will use JQ1, a well-characterized inhibitor of the BET family of proteins (e.g., BRD4), as our warhead[10].

Workflow for PROTAC Synthesis

G cluster_synthesis PROTAC Synthesis Workflow start Starting Materials: 1. 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid 2. Boc-protected PEG linker with a terminal amine 3. JQ1 derivative with a carboxylic acid handle step1 Step 1: Linker Attachment to E3 Ligand - Amide coupling of the carboxylic acid on the E3 ligand with the amine of the linker. start->step1 step2 Step 2: Boc Deprotection - Removal of the Boc protecting group from the other end of the linker. step1->step2 step3 Step 3: Warhead Conjugation - Amide coupling of the deprotected linker-E3 ligand conjugate with the carboxylic acid on the JQ1 derivative. step2->step3 step4 Step 4: Purification and Characterization - HPLC purification of the final PROTAC (PS-1). - Characterization by NMR and Mass Spectrometry. step3->step4

Caption: Synthetic workflow for the hypothetical PROTAC PS-1.

Protocol 1: Synthesis of PS-1

Materials:

  • 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid

  • Boc-NH-PEG4-COOH

  • JQ1-COOH (a derivative of JQ1 with a carboxylic acid handle)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • HPLC-grade acetonitrile and water

  • Standard laboratory glassware and purification equipment

Procedure:

  • Step 1: Synthesis of E3 Ligand-Linker Conjugate a. Dissolve 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid (1.0 eq) and Boc-NH-PEG4-amine (1.1 eq) in DMF. b. Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution. c. Stir the reaction mixture at room temperature for 4 hours, monitoring by LC-MS. d. Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. e. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography to yield the Boc-protected E3 ligand-linker conjugate.

  • Step 2: Boc Deprotection a. Dissolve the purified product from Step 1 in a 1:1 mixture of DCM and TFA. b. Stir at room temperature for 1 hour. c. Remove the solvent under reduced pressure to yield the deprotected E3 ligand-linker conjugate as a TFA salt.

  • Step 3: Conjugation with JQ1 Warhead a. Dissolve the TFA salt from Step 2 (1.0 eq) and JQ1-COOH (1.1 eq) in DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq). c. Stir at room temperature for 4 hours, monitoring by LC-MS. d. Work up the reaction as described in Step 1d-e.

  • Step 4: Purification and Characterization a. Purify the crude final product by preparative HPLC to obtain the pure PS-1 PROTAC. b. Lyophilize the pure fractions to obtain a white solid. c. Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

IV. Biological Evaluation of the Hypothetical PROTAC

The biological evaluation of PS-1 will focus on its ability to induce the degradation of BRD4 in a DCAF15-dependent manner.

Experimental Workflow for Biological Evaluation

G cluster_bio_eval Biological Evaluation Workflow start Cell Culture and Treatment - Culture relevant cell line (e.g., HEK293T, cancer cell line with known DCAF15 expression). - Treat cells with varying concentrations of PS-1. step1 Western Blot Analysis - Assess BRD4 protein levels after treatment. - Determine DC50 (concentration for 50% degradation). start->step1 step2 DCAF15 Dependency Assay - Use siRNA or CRISPR to knock down DCAF15. - Treat DCAF15-depleted cells with PS-1 and assess BRD4 levels. step1->step2 step3 Proteasome Inhibition Assay - Co-treat cells with PS-1 and a proteasome inhibitor (e.g., MG132). - Assess BRD4 levels to confirm degradation is proteasome-dependent. step1->step3 step4 Ternary Complex Formation Assay - Use biophysical methods (e.g., TR-FRET, SPR) to confirm the formation of the BRD4-PS-1-DCAF15 complex. step1->step4

Caption: Workflow for the biological characterization of PS-1.

Protocol 2: Western Blotting for BRD4 Degradation

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% penicillin/streptomycin

  • PS-1 PROTAC dissolved in DMSO

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Primary antibodies: anti-BRD4, anti-DCAF15, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat cells with a dose-response of PS-1 (e.g., 0.1 nM to 10 µM) for a set time (e.g., 18 hours). Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse with RIPA buffer. b. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies. f. Wash again and visualize protein bands using an ECL substrate and an imaging system.

  • Data Analysis: a. Quantify band intensities using densitometry software. b. Normalize BRD4 levels to the loading control (GAPDH). c. Calculate the percentage of BRD4 degradation relative to the vehicle control. d. Plot the degradation percentage against the log of the PS-1 concentration to determine the DC₅₀ value.

Data Presentation
ParameterDescriptionExpected Outcome for an Active PROTAC
DC₅₀ The concentration of the PROTAC that induces 50% degradation of the target protein.A low nanomolar DC₅₀ value indicates high potency.
Dₘₐₓ The maximum percentage of protein degradation achieved.A Dₘₐₓ value close to 100% indicates high efficacy.
DCAF15 Dependency The effect of DCAF15 knockdown on PROTAC activity.Loss of BRD4 degradation in DCAF15 knockdown cells confirms the mechanism of action.
Proteasome Dependency The effect of proteasome inhibition on PROTAC activity.Rescue of BRD4 from degradation upon co-treatment with a proteasome inhibitor confirms the degradation pathway.

V. Concluding Remarks and Future Directions

The exploration of novel E3 ligase ligands is paramount to unlocking the full potential of targeted protein degradation. While the application of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid as a DCAF15-recruiting building block is currently hypothetical, the scientific rationale provides a solid foundation for its investigation. The protocols outlined in this document offer a roadmap for the synthesis and evaluation of PROTACs derived from this scaffold. Successful validation of this approach would not only introduce a new class of E3 ligase ligands but also expand the toolkit available to researchers in the field of TPD. Future work could involve medicinal chemistry efforts to optimize the affinity of the sulfonamide scaffold for DCAF15 and to explore its application in degrading other proteins of interest.

VI. References

  • Ciulli, A. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders. Chemical Society Reviews, 51(15), 6338-6404. Available from: [Link]

  • Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(4), 484-502. Available from: [Link]

  • Kim, J., & Hwang, H. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. Molecules, 27(19), 6515. Available from: [Link]

  • Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs) – Past, present and future. Drug Discovery Today: Technologies, 31, 15-27. Available from: [Link]

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067-1073. Available from: [Link]

  • Nomura Research Group. (2021). Ligandability of E3 Ligases for Targeted Protein Degradation Applications. Biochemistry, 60(38), 2847-2863. Available from: [Link]

  • Li, Y., et al. (2020). A first-in-class aryl sulfonamide-based PROTAC for targeted degradation of BRD4. Bioorganic & Medicinal Chemistry Letters, 30(24), 127621. Available from: [Link]

  • Han, T., et al. (2017). Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15. Science, 356(6336), eaal3755. Available from: [Link]

  • Schneekloth, J. S., Jr., & Crews, C. M. (2005). Chemical approaches to controlling intracellular protein degradation. Chembiochem, 6(1), 40-46. Available from: [Link]

  • Frontiers Media S.A. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 738258. Available from: [Link]

  • Gray, N. S., et al. (2022). Exploring the target scope of KEAP1 E3 ligase-based PROTACs. Cell Chemical Biology, 29(10), 1546-1557.e10. Available from: [Link]

  • Jeong, K. W., & Shin, D. (2024). Applicability of KEAP1 E3 Ligase to the PROTAC Platform. Yakhak Hoeji, 68(4), 209-216. Available from: [Link]

  • Eurofins Discovery. (n.d.). Solutions for Targeted Protein Degradation Drug Discovery. Retrieved January 27, 2026, from [Link]

  • ACS Publications. (2023, August 9). Pharmacophore-Based Machine Learning Model To Predict Ligand Selectivity for E3 Ligase Binders. ACS Omega, 8(33), 30137-30146. Available from: [Link]

  • Bio-Techne. (n.d.). Degrader Building Blocks | LYTAC & PROTAC Degraders. Retrieved January 27, 2026, from [Link]

  • University of Wisconsin–Madison. (2024, June 5). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. Retrieved January 27, 2026, from [Link]

Sources

Application

Application Notes and Protocols for 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid in Medicinal Chemistry

Introduction: A Scaffold of Potential in Drug Discovery 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid is a multifaceted organic compound that holds considerable promise for applications in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Potential in Drug Discovery

2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid is a multifaceted organic compound that holds considerable promise for applications in medicinal chemistry. Its structure, which features a phenylacetic acid moiety, a sulfonamide linkage, and a methoxy-substituted phenyl ring, provides a versatile scaffold for the development of novel therapeutic agents. Phenylacetic acid derivatives have been explored for a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The sulfonamide group is a well-established pharmacophore found in numerous approved drugs, imparting favorable physicochemical and biological characteristics. Furthermore, the 4-methoxyphenyl group can influence the compound's metabolic stability and receptor-binding interactions.

While direct and extensive research on 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid is emerging, its structural components suggest a strong potential for biological activity. These application notes will, therefore, provide a comprehensive guide for researchers, drawing upon established methodologies for similar compounds to explore the therapeutic potential of this promising molecule. The protocols outlined below are designed to be adaptable and serve as a robust starting point for investigating its efficacy in various disease models.

Physicochemical Properties and Synthesis

A comprehensive understanding of the physicochemical properties of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid is crucial for its application in medicinal chemistry. While experimental data for this specific molecule is not widely published, its properties can be predicted based on its structural analogues.

PropertyPredicted Value/InformationSource
Molecular FormulaC₁₅H₁₅NO₅S-
Molecular Weight321.35 g/mol -
AppearanceExpected to be a solid-
SolubilityLikely soluble in organic solvents like DMSO and methanol[1]
StorageStore at -20°C for long-term stability[1]
Proposed Synthetic Protocol

The synthesis of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid can be approached through a nucleophilic substitution reaction between 2-amino-2-phenylacetic acid and 4-methoxybenzenesulfonyl chloride. This method is analogous to the synthesis of other N-sulfonylated amino acids.

Diagram of Proposed Synthetic Workflow:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 2-Amino-2-phenylacetic acid C Base (e.g., NaHCO3) Solvent (e.g., Aqueous acetone) Room Temperature A->C B 4-Methoxybenzenesulfonyl chloride B->C D 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid C->D Nucleophilic Substitution

Caption: Proposed synthesis of the target compound.

Step-by-Step Protocol:

  • Dissolution of Starting Material: Dissolve 2-amino-2-phenylacetic acid in an aqueous solution of sodium bicarbonate.

  • Addition of Sulfonyl Chloride: To the stirred solution, add a solution of 4-methoxybenzenesulfonyl chloride in a suitable organic solvent like acetone, dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final compound.

Potential Therapeutic Applications and Investigational Protocols

Based on the biological activities of structurally related phenylacetic acid and sulfonamide derivatives, 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid is a promising candidate for investigation in several therapeutic areas.

Anti-inflammatory and Analgesic Activity

Rationale: Phenylacetic acid derivatives are known to possess anti-inflammatory and analgesic properties. The conjugation with an amino acid moiety may enhance these activities while potentially reducing gastrointestinal side effects associated with traditional NSAIDs.[2]

Investigational Protocol: Carrageenan-Induced Paw Edema in Rodents

This widely accepted model is used to assess the anti-inflammatory potential of novel compounds.

Workflow for Anti-inflammatory Screening:

G A Acclimatize Rodents B Administer Test Compound or Vehicle A->B C Induce Inflammation (Carrageenan Injection) B->C D Measure Paw Volume (Plethysmometer) C->D E Data Analysis (% Inhibition of Edema) D->E

Caption: Workflow for in vivo anti-inflammatory testing.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the test compound, 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid, orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

  • Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Anticancer Activity

Rationale: Phenylacetamide derivatives have demonstrated potential as anticancer agents.[3] The sulfonamide moiety is also present in several anticancer drugs, suggesting that the target compound could exhibit cytotoxic effects against cancer cell lines.

Investigational Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs on cultured cancer cell lines.

Step-by-Step Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Neuroprotective Activity in Alzheimer's Disease Models

Rationale: Derivatives of aminoacetamides have been investigated as multifunctional agents for the treatment of Alzheimer's disease, exhibiting properties such as cholinesterase inhibition and anti-neuroinflammation.[4][5]

Investigational Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of acetylcholinesterase, a key enzyme in the cholinergic pathway implicated in Alzheimer's disease.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of acetylcholinesterase, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).

  • Assay Procedure: In a 96-well plate, add the enzyme solution, the test compound at various concentrations, and DTNB.

  • Initiation of Reaction: Initiate the reaction by adding the substrate ATCI.

  • Absorbance Measurement: Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the percentage of AChE inhibition and determine the IC50 value of the test compound.

Conclusion and Future Directions

2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid represents a promising scaffold for the development of novel therapeutic agents. The protocols detailed in these application notes provide a solid foundation for investigating its potential anti-inflammatory, anticancer, and neuroprotective properties. Further studies should focus on elucidating its mechanism of action, exploring its structure-activity relationships through the synthesis of derivatives, and evaluating its pharmacokinetic and toxicological profiles. The versatility of this molecule warrants a thorough investigation to unlock its full therapeutic potential.

References

  • PubChem. N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine. National Center for Biotechnology Information. [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271.
  • Cui, Y., et al. (2022). Design, synthesis, and biological evaluation of novel (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives as multifunctional agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 227, 113973.
  • Li, R., et al. (2022). Design, synthesis, and biological evaluation of novel (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives as multifunctional agents for the treatment of Alzheimer's disease. ResearchGate. [Link]

  • Sharma, J., & Kumar, P. (2010). Synthesis and Biological Activity of some Amino Acid Conjugates of Oxaprozin. Indian Journal of Pharmaceutical Sciences, 72(4), 519–522.

Sources

Method

In Vitro Assay Protocols for 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic Acid Derivatives: A Guide for Preclinical Drug Discovery

Introduction The 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid scaffold represents a promising chemotype in modern drug discovery. Derivatives of this class, characterized by a central α-amino acid core functi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid scaffold represents a promising chemotype in modern drug discovery. Derivatives of this class, characterized by a central α-amino acid core functionalized with a sulfonyl group, have garnered significant interest due to their potential therapeutic applications. Structurally related compounds have demonstrated a range of biological activities, including anti-inflammatory and tissue-remodeling properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the in vitro efficacy of novel 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid derivatives.

The protocols detailed herein are designed to investigate two primary, plausible mechanisms of action for this compound class: the inhibition of cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), both of which are critical mediators of inflammation and tissue degradation. Furthermore, a robust cell-based assay is described to assess the overall anti-inflammatory potential of these derivatives in a biologically relevant context.

Scientific Rationale: Targeting Key Mediators of Inflammation

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous diseases. Two key enzyme families are central to the inflammatory cascade and tissue remodeling processes:

  • Cyclooxygenases (COXs): These enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. The COX-2 isoform is inducibly expressed at sites of inflammation, making it a prime target for anti-inflammatory drugs with a potentially improved safety profile over non-selective COX inhibitors. Given that structurally analogous substituted amino phenylacetic acids have been reported as selective COX-2 inhibitors, it is a primary hypothesis that the title compounds may exhibit similar activity.

  • Matrix Metalloproteinases (MMPs): This family of zinc-dependent endopeptidases is crucial for the degradation of the extracellular matrix. Overexpression and aberrant activity of MMPs, particularly MMP-2 and MMP-9 (the gelatinases), are implicated in the pathological tissue destruction seen in arthritis, cancer metastasis, and other inflammatory conditions. The sulfonamide moiety present in the 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid structure is a well-established zinc-binding group, a key feature of many known MMP inhibitors.

This guide, therefore, presents a tiered in vitro screening approach, beginning with direct enzyme inhibition assays for COX-2 and MMPs, followed by a functional cell-based assay to confirm anti-inflammatory effects in a more complex biological system.

Experimental Workflows

The following diagram illustrates the proposed sequential workflow for the in vitro evaluation of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid derivatives.

G cluster_0 Primary Screening: Enzyme Inhibition Assays cluster_1 Secondary Screening: Cell-Based Functional Assay cluster_2 Endpoint Analysis A COX-2 Inhibition Assay (Fluorometric) C RAW 264.7 Macrophage Anti-inflammatory Assay A->C B MMP-2 & MMP-9 Inhibition Assay (Fluorometric FRET) B->C D Nitric Oxide (NO) Quantification (Griess Assay) C->D E Pro-inflammatory Cytokine Quantification (ELISA for TNF-α, IL-6) C->E

Caption: Tiered in vitro screening workflow.

Part 1: Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay is designed to determine the direct inhibitory effect of the test compounds on the activity of human recombinant COX-2. A fluorometric approach provides a sensitive and high-throughput method for initial screening.

Principle

The assay measures the peroxidase activity of COX-2. The enzyme first converts arachidonic acid to prostaglandin G2 (PGG2). In the second step, the peroxidase component of COX-2 reduces PGG2 to PGH2. This process is coupled to a fluorescent probe that emits a detectable signal upon oxidation. An inhibitor will reduce the rate of this reaction, leading to a decrease in the fluorescent signal.

Materials
Reagent/EquipmentSuggested SupplierCatalog Number (Example)
COX-2 Inhibitor Screening KitSigma-AldrichMAK399
Test CompoundsN/AN/A
DMSO (Anhydrous)Sigma-AldrichD2650
96-well white opaque flat-bottom platesCorning3917
Fluorescence microplate readerMolecular DevicesSpectraMax M5
Human Recombinant COX-2(Included in kit)MAK399F
COX Assay Buffer(Included in kit)MAK399A
COX Probe(Included in kit)MAK399B
Arachidonic Acid(Included in kit)MAK399D
Celecoxib (Positive Control)(Included in kit)MAK399G
Protocol
  • Reagent Preparation:

    • Prepare all kit components according to the manufacturer's instructions.[1]

    • Reconstitute the human recombinant COX-2 enzyme with purified water and store on ice during use.[1]

    • Prepare a stock solution of each test compound in DMSO (e.g., 10 mM).

    • Create a dilution series of the test compounds in COX Assay Buffer. The final concentration of DMSO in the assay should be kept below 1%.

  • Assay Procedure:

    • In a 96-well white opaque plate, add the following to the respective wells:

      • Enzyme Control (EC): 10 µL of Assay Buffer.

      • Positive Control: 10 µL of diluted Celecoxib.

      • Test Compound (Sample): 10 µL of diluted test compound.

    • Prepare the Master Mix according to the kit protocol, containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add the appropriate volume of the Master Mix to each well.

    • Add the diluted COX-2 enzyme solution to all wells except the blank.

    • Incubate the plate for 10 minutes at room temperature, protected from light.

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

    • Immediately begin reading the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes at 2-minute intervals.

Data Analysis
  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

  • Determine the percent inhibition for each test compound concentration using the following formula: % Inhibition = [(Slope of EC - Slope of Sample) / Slope of EC] x 100

  • Plot the percent inhibition versus the test compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

Part 2: Matrix Metalloproteinase (MMP-2 & MMP-9) Inhibition Assay

This protocol describes a fluorometric assay to screen for inhibitors of MMP-2 and MMP-9, two key gelatinases involved in inflammatory processes.

Principle

The assay utilizes a Fluorescence Resonance Energy Transfer (FRET) peptide substrate.[2] The substrate contains a fluorophore and a quencher in close proximity, resulting in low fluorescence. Upon cleavage of the peptide by an active MMP, the fluorophore and quencher are separated, leading to an increase in fluorescence. The presence of an inhibitor will prevent this cleavage, resulting in a lower fluorescent signal.

Materials
Reagent/EquipmentSuggested SupplierCatalog Number (Example)
MMP2 Inhibitor Screening Kit (Fluorometric)Abcamab139447
MMP-9 Inhibitor Screening Kit (Fluorometric)Assay GenieBN01060
Test CompoundsN/AN/A
DMSO (Anhydrous)Sigma-AldrichD2650
96-well black flat-bottom platesCorning3603
Fluorescence microplate readerMolecular DevicesSpectraMax M5
Recombinant Human MMP-2(Included in kit)(Varies by kit)
Recombinant Human MMP-9(Included in kit)BN01060-3
FRET-based MMP Substrate(Included in kit)BN01060-2
NNGH (Broad-spectrum MMP inhibitor)(Included in kit)BN01060-4
Protocol
  • Reagent Preparation:

    • Prepare all kit components as per the manufacturer's guidelines.[1]

    • Reconstitute the lyophilized MMP-2 and MMP-9 enzymes and store on ice.

    • Prepare stock solutions of test compounds in DMSO.

    • Create a dilution series of the test compounds in the provided assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add the following to the respective wells:

      • Enzyme Control (EC): Diluted MMP-2 or MMP-9 enzyme and assay buffer.

      • Positive Control: Diluted MMP-2 or MMP-9 enzyme and a known MMP inhibitor (e.g., NNGH).

      • Test Compound (Sample): Diluted MMP-2 or MMP-9 enzyme and the diluted test compound.

      • Blank: Assay buffer only.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

    • Prepare the MMP substrate working solution according to the kit protocol.

    • Initiate the reaction by adding the substrate working solution to all wells.

    • Measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm for the Assay Genie kit) in kinetic mode at 37°C for 30-60 minutes, taking readings every 5 minutes.[1]

Data Analysis
  • Calculate the reaction rate (slope) for each well from the linear portion of the kinetic data.

  • Calculate the percent inhibition for each concentration of the test compound as described for the COX-2 assay.

  • Determine the IC₅₀ value for each compound against both MMP-2 and MMP-9.

Part 3: Cell-Based Anti-Inflammatory Assay Using RAW 264.7 Macrophages

This assay provides a more physiologically relevant system to evaluate the anti-inflammatory effects of the test compounds by measuring their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Signaling Pathway in LPS-Stimulated Macrophages

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Signaling Pathway MyD88->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 Cytokines Pro-inflammatory Cytokine Expression (TNF-α, IL-6) NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammatory Response Cytokines->Inflammation NO->Inflammation Prostaglandins->Inflammation

Caption: LPS-induced inflammatory signaling pathway in macrophages.

Materials
Reagent/EquipmentSuggested SupplierCatalog Number (Example)
RAW 264.7 Macrophage Cell LineATCCTIB-71
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS), Heat-InactivatedGibco26140079
Penicillin-Streptomycin (100X)Gibco15140122
Lipopolysaccharide (LPS) from E. coli O111:B4Sigma-AldrichL4391
Griess Reagent KitSigma-AldrichG2930
Human TNF-α ELISA KitInvitrogenKHC3011
Human IL-6 ELISA KitInvitrogenKHC0061
Dexamethasone (Positive Control)Sigma-AldrichD4902
24-well and 96-well tissue culture platesCorning(Varies)
CO₂ IncubatorThermo FisherHeracell VIOS 160i
Microplate Reader (Absorbance)BioTekSynergy HTX
Protocol

3.1. Cell Culture and Maintenance

  • Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.[3]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[3]

  • Subculture the cells every 2-3 days by scraping, as they are adherent. Do not allow the cells to become over-confluent.

3.2. Cell Viability/Cytotoxicity Assay (MTT Assay)

Prior to the anti-inflammatory assay, it is crucial to determine the non-toxic concentration range of the test compounds.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds for 24 hours.

  • After incubation, perform an MTT assay according to standard protocols to determine the maximum non-toxic concentration of each compound.

3.3. Anti-Inflammatory Assay

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of the test compounds or Dexamethasone (positive control) for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[4] Include an unstimulated control group (cells treated with vehicle only) and an LPS-only control group.

  • After the 24-hour incubation, carefully collect the cell culture supernatants for analysis of nitric oxide and cytokines.

3.4. Quantification of Nitric Oxide (Griess Assay)

  • In a new 96-well plate, mix 50 µL of the collected cell culture supernatant with 50 µL of Griess Reagent I and 50 µL of Griess Reagent II.[5]

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.[4]

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite.

3.5. Quantification of Pro-inflammatory Cytokines (ELISA)

  • Measure the concentrations of TNF-α and IL-6 in the collected cell culture supernatants using commercially available ELISA kits.[6]

  • Follow the manufacturer's protocol for the ELISA procedure, which typically involves coating the plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.

  • Read the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

Data Analysis
  • For the Griess assay and ELISA, calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each test compound relative to the LPS-only control.

  • Determine the IC₅₀ values for the inhibition of each inflammatory mediator.

  • Present the data graphically, comparing the effects of the test compounds to the vehicle control, LPS-only control, and the positive control (Dexamethasone).

Conclusion

The in vitro assays detailed in this application note provide a robust and systematic approach to characterizing the biological activity of novel 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid derivatives. By employing a combination of direct enzyme inhibition assays and a functional cell-based model of inflammation, researchers can efficiently identify promising lead compounds and elucidate their potential mechanisms of action. This tiered screening strategy allows for a comprehensive preclinical evaluation, paving the way for further development of this interesting chemical scaffold into potential therapeutic agents for inflammatory diseases.

References

  • Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060). Retrieved from [Link]

  • Lall, N., et al. (2021). In Vitro Anti-Inflammatory Activity of Russula virescens in the M. Journal of Nutrition and Food Sciences.
  • Patel, M., et al. (2023). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts.
  • Zhang, X., et al. (2022). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Food Safety and Health.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid in Solution

Welcome to the dedicated technical support center for 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution.

Introduction

2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid is a molecule of interest in various research and development applications. Understanding its stability in solution is critical for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of potential stability issues, their underlying causes, and practical solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, the choice of solvent, and the presence of oxidative agents. Each of these factors can promote specific degradation pathways.

Q2: What are the potential degradation pathways for this molecule?

A2: Based on its chemical structure, which includes a sulfonamide bond, a carboxylic acid group, and aromatic rings, the primary degradation pathways are likely to be:

  • Hydrolysis: Cleavage of the sulfonamide bond or the ester linkage if the carboxylic acid is modified.

  • Photodegradation: UV or visible light can induce cleavage of the sulfonamide bond.[1]

  • Thermal Degradation: Elevated temperatures can lead to the decomposition of the molecule.[2][3]

  • Oxidation: The methoxyphenyl group and the phenyl ring can be susceptible to oxidation.

Q3: Are there any specific pH ranges that should be avoided?

Q4: How should I store solutions of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid?

A4: To maximize stability, solutions should be stored at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C), protected from light by using amber vials or by wrapping the container in aluminum foil, and in a tightly sealed container to prevent solvent evaporation and exposure to air (oxygen). The choice of storage temperature will depend on the solvent and the required duration of storage. For long-term storage, freezing is generally recommended.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues.

Issue 1: Loss of compound potency or concentration over time.

Potential Cause: Chemical degradation through hydrolysis, photolysis, or thermolysis.

Troubleshooting Workflow:

G parent 2-{[(4-Methoxyphenyl)sulfonyl]amino} -2-phenylacetic acid hydrolysis_prod1 2-Amino-2-phenylacetic acid parent->hydrolysis_prod1 Hydrolysis hydrolysis_prod2 4-Methoxybenzenesulfonic acid parent->hydrolysis_prod2 Hydrolysis photo_prod Photodegradation Products parent->photo_prod Photolysis thermal_prod Thermal Degradation Products parent->thermal_prod Thermolysis

Caption: Potential degradation pathways of the target compound.

Preventative Measures

  • Solvent Selection: Use high-purity solvents. Protic solvents like water and alcohols can participate in hydrolysis, so their use should be evaluated in the context of stability. Aprotic solvents may offer better stability for certain applications.

  • Use of Antioxidants: If oxidation is a suspected issue, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solution. However, ensure the antioxidant does not interfere with your downstream experiments.

  • Inert Atmosphere: For long-term storage or for particularly sensitive experiments, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can prevent oxidation.

  • Control of Bioburden: If using aqueous solutions for extended periods, consider sterile filtering the solution to prevent microbial growth, which can alter the pH and introduce enzymes that may degrade the compound.

Conclusion

The stability of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid in solution is a critical parameter for ensuring the quality and reliability of experimental data. By understanding the potential degradation pathways and implementing the appropriate preventative and troubleshooting measures outlined in this guide, researchers can minimize compound degradation and achieve more consistent results.

References

  • Kinetics of thermal decomposition of sulfur-containing amino acids. ResearchGate. [Link]

  • Chatelain, E., & Gabard, B. (2001). Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter. Photochemistry and Photobiology, 74(3), 401–406. [Link]

  • D'Souza, L., & Day, R. A. (1968). Photolytic cleavage of sulfonamide bonds. Science, 160(3830), 882–883. [Link]

  • Thermal degradation of 18 amino acids during pyrolytic processes. (2024). PubMed Central. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Unexpected NMR Peaks for 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common analytical challenge: the appearance of une...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common analytical challenge: the appearance of unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectrum of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid. Adhering to the principles of scientific integrity, this document offers a logical, experience-driven approach to identifying and resolving these spectral anomalies.

Introduction: The Challenge of Spectral Purity

2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid is a compound of interest in various research and development pipelines. Its structural complexity, featuring multiple aromatic rings and labile protons, demands high-resolution analytical techniques like NMR for accurate characterization. However, it is not uncommon for researchers to observe unexpected signals in their ¹H or ¹³C NMR spectra. These extraneous peaks can arise from a variety of sources, including residual solvents, synthetic impurities, or degradation products. Misinterpretation of these signals can lead to incorrect structural assignment and compromise the integrity of research findings. This guide provides a systematic framework for troubleshooting these unexpected NMR peaks.

Frequently Asked Questions (FAQs)

Q1: I'm seeing signals in my ¹H NMR that don't correspond to my target molecule. What are the most common culprits?

A1: The most frequent sources of unexpected ¹H NMR peaks are residual solvents from your reaction or purification steps. Even trace amounts can give rise to significant signals. Common laboratory solvents and their characteristic chemical shifts are well-documented.[1][2][3][4] Beyond solvents, other possibilities include unreacted starting materials, side-products from the synthesis, or degradation of your compound.

Q2: Could the unexpected peaks be from the starting materials?

A2: Yes, this is a distinct possibility. If the purification of your final compound was incomplete, you might observe signals from 2-amino-2-phenylacetic acid or 4-methoxybenzenesulfonyl chloride. It is crucial to have high-purity starting materials and an effective purification strategy.

Q3: What types of side-products could form during the synthesis?

A3: The synthesis of N-sulfonylated amino acids can sometimes lead to side-products. For instance, over-sulfonylation or reaction at the carboxylic acid moiety, though less likely under standard conditions, could occur. The reaction conditions, such as temperature and stoichiometry, play a critical role in minimizing these side reactions.[5][6]

Q4: Is it possible my compound is degrading?

A4: While N-sulfonylated amino acids are generally stable, degradation can occur under certain conditions, such as exposure to strong acids, bases, or high temperatures over prolonged periods.[7][8] This could lead to cleavage of the sulfonamide bond or other structural rearrangements. The presence of water can also facilitate hydrolysis.

Q5: How can I differentiate between an impurity and a complex splitting pattern from my molecule?

A5: This is a critical question. The aromatic regions of your target molecule will exhibit complex splitting patterns. It is essential to predict the expected spectrum and compare it with the experimental data. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable tools. A COSY spectrum will show correlations between coupled protons within the same spin system, helping to trace the connectivity of your molecule. An HSQC spectrum correlates protons with their directly attached carbons, confirming assignments. Signals that do not show the expected correlations are likely from impurities.

Troubleshooting Workflow: A Systematic Approach

When faced with an anomalous NMR spectrum, a systematic approach is the most efficient way to diagnose the issue. The following workflow, grounded in established analytical principles, will guide you through the process.

Troubleshooting_Workflow start Start: Unexpected NMR Peaks Observed step1 Step 1: Solvent Peak Identification Compare observed peaks to known solvent chemical shifts. Is it a solvent? start->step1 step2_yes Action: Re-purify sample using appropriate techniques (e.g., high vacuum drying, recrystallization). step1->step2_yes Yes step2_no Step 2: Starting Material Check Compare with NMR of starting materials. Is it unreacted starting material? step1->step2_no No end_known Resolution: Impurity Identified and Remedied. step2_yes->end_known step3_yes Action: Optimize reaction conditions (e.g., stoichiometry, reaction time) and/or re-purify. step2_no->step3_yes Yes step3_no Step 3: Side-Product/Degradation Analysis Consider potential side reactions and degradation pathways. Do the peaks match predicted structures? step2_no->step3_no No step3_yes->end_known step4 Step 4: Advanced Spectroscopic Analysis Acquire 2D NMR (COSY, HSQC) and/or LC-MS data. step3_no->step4 step5 Step 5: Structural Elucidation Use 2D NMR and MS data to identify the unknown species. step4->step5 step5->end_known Structure Identified end_unknown Further Investigation: Requires more extensive characterization or synthetic work. step5->end_unknown Structure Unclear

Caption: A logical workflow for troubleshooting unexpected NMR peaks.

Data Presentation: Expected vs. Commonly Observed Impurity Peaks

To aid in the identification process, the following table summarizes the expected ¹H NMR chemical shifts for 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid and the typical chemical shifts of common impurities in CDCl₃.

Assignment Expected Chemical Shift (ppm) for Target Molecule Common Impurity Observed Chemical Shift (ppm)
Phenyl-H7.2-7.4 (m, 5H)Toluene2.34 (s), 7.17-7.29 (m)
Methoxy-phenyl-H6.8-6.9 (d, 2H), 7.6-7.7 (d, 2H)Dichloromethane5.30 (s)
Methine-H~5.0 (d, 1H)Ethyl Acetate1.25 (t), 2.04 (s), 4.12 (q)
Methoxy-H3.8 (s, 3H)Acetone2.17 (s)
NHVariable, broad singletWater~1.56 (s)
COOHVariable, very broad singletAcetic Acid2.10 (s)

Note: Chemical shifts are approximate and can vary based on concentration, temperature, and the specific deuterated solvent used.

Experimental Protocols
Protocol 1: Rigorous Sample Preparation for NMR

This protocol is designed to minimize contamination from residual solvents and particulates.

  • Dissolution: Dissolve approximately 5-10 mg of your purified compound in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.

  • Degassing (Optional but Recommended): For sensitive samples or for long-term experiments, degas the sample by bubbling a slow stream of an inert gas (e.g., argon or nitrogen) through the solution for a few minutes.

  • Capping and Sealing: Securely cap the NMR tube. For volatile solvents or long experiments, seal the cap with parafilm.

Protocol 2: Acquiring a 2D COSY Spectrum

A COSY experiment is a powerful tool for establishing proton-proton coupling networks.

  • Setup: After acquiring a standard ¹H NMR spectrum, use the same sample for the COSY experiment.

  • Experiment Selection: On the NMR spectrometer, select the appropriate COSY pulse sequence (e.g., cosygp).

  • Parameter Optimization:

    • Set the spectral width to encompass all proton signals.

    • Use a sufficient number of scans (e.g., 2-4) and increments in the indirect dimension (e.g., 256-512) to achieve good resolution and signal-to-noise.

  • Data Processing: After acquisition, process the 2D data using the spectrometer software. This typically involves Fourier transformation in both dimensions, phasing, and baseline correction.

  • Analysis: Analyze the resulting contour plot. Cross-peaks indicate that the two protons at the corresponding chemical shifts are scalar-coupled.

In-Depth Analysis of Potential Issues

Residual Solvents

This is the most common and easily identifiable source of extraneous peaks. Solvents like ethyl acetate, hexane, dichloromethane, and acetone are frequently used in synthesis and chromatography and can be challenging to remove completely.

  • Causality: The high volatility of some solvents can lead to their co-elution with the product during chromatography, while others with higher boiling points may be retained even after drying under vacuum.

  • Self-Validation: The presence of characteristic multiplets and integrals for common solvents provides a strong validation of their identity. For instance, ethyl acetate will show a triplet, a quartet, and a singlet in a 3:2:3 ratio.

Unreacted Starting Materials

The presence of starting materials indicates an incomplete reaction or inefficient purification.

  • Causality: Insufficient reaction time, incorrect stoichiometry, or deactivation of a catalyst can lead to incomplete conversion. Subsequent purification may not fully separate the starting materials from the product, especially if they have similar polarities.

  • Self-Validation: Comparing the anomalous peaks in the product spectrum with the known spectra of the starting materials (2-amino-2-phenylacetic acid and 4-methoxybenzenesulfonyl chloride) provides direct evidence.

Synthetic Side-Products

The formation of unexpected byproducts is an inherent risk in chemical synthesis.

  • Causality: Side reactions can be promoted by factors such as elevated temperatures, the presence of moisture, or incorrect reagent stoichiometry. For example, the presence of a base could potentially lead to side reactions involving the carboxylic acid.[9]

  • Self-Validation: The identification of side-products often requires more advanced analytical techniques. A combination of 2D NMR and mass spectrometry (LC-MS) is typically necessary to elucidate the structure of the unknown compound.

Degradation Products

The chemical stability of the target molecule is a critical factor.

  • Causality: N-sulfonylated amino acids can be susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the sulfonamide bond.[10][11] Oxidative degradation is also a possibility, though less common for this particular structure under normal handling conditions.

  • Self-Validation: The appearance of new signals corresponding to the cleaved products (2-amino-2-phenylacetic acid and 4-methoxybenzenesulfonic acid) would be indicative of degradation. Monitoring the NMR spectrum over time can also reveal if the compound is unstable in the chosen solvent.

Conclusion: A Pathway to Spectral Clarity

The presence of unexpected peaks in the NMR spectrum of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid is a common analytical hurdle. However, by employing a systematic troubleshooting approach that combines careful sample preparation, a thorough understanding of potential impurities, and the strategic use of advanced spectroscopic techniques, researchers can confidently identify the source of these anomalies. This guide provides the foundational knowledge and practical protocols to achieve spectral clarity and ensure the integrity of your experimental results.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved January 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved January 27, 2026, from [Link]

  • Beecham, A. F. (1957). The Tosyl and Related Protecting Groups in Amino Acid and Peptide Chemistry. Journal of the American Chemical Society, 79(12), 3257–3261. [Link]

  • Northeved, A., & Nielsen, P. E. (1992). Degradation of N-sulfonylated amino acids. Acta Chemica Scandinavica, 46, 1082–1086.
  • Silva, A. M. S., et al. (2016). Strecker degradation of amino acids promoted by a camphor-derived sulfonamide. Beilstein Journal of Organic Chemistry, 12, 846–853. [Link]

  • Catabolism of Aminoacids | Degradation | Glycogenic and Ketogenic Aminoacids. (2019, June 17). [Video]. YouTube. [Link]

  • Witt, S., et al. (1995). Bacterial communities degrading amino- and hydroxynaphthalene-2-sulfonates. Applied and Environmental Microbiology, 61(2), 564–571. [Link]

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Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of Synthetic Routes to 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic Acid: A Guide for Researchers

In the landscape of pharmaceutical research and development, the efficient synthesis of complex molecules is paramount. This guide provides a detailed, head-to-head comparison of distinct synthetic strategies for obtaini...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the efficient synthesis of complex molecules is paramount. This guide provides a detailed, head-to-head comparison of distinct synthetic strategies for obtaining 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid, a scaffold of interest in medicinal chemistry. We will delve into the practical and theoretical considerations of two primary routes: the direct N-sulfonylation of 2-phenylglycine and a multi-component approach analogous to the Strecker synthesis. This analysis is grounded in established chemical principles and supported by experimental data to inform the choices of researchers in the field.

Introduction to the Target Molecule

2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid belongs to the class of N-sulfonylated α-amino acids. This structural motif is of significant interest to drug development professionals due to the physicochemical properties imparted by the sulfonamide group, which can enhance binding affinity to biological targets and improve pharmacokinetic profiles. The phenylacetic acid core also provides a key structural element present in numerous bioactive compounds. The selection of an optimal synthetic route is therefore a critical step in any research program involving this class of molecules.

Synthetic Route 1: N-Sulfonylation of 2-Phenylglycine

This classical and direct approach involves the reaction of a pre-existing amino acid, 2-phenylglycine, with 4-methoxybenzenesulfonyl chloride. This method is predicated on the nucleophilic attack of the amino group of the amino acid on the electrophilic sulfur atom of the sulfonyl chloride.

Mechanistic Considerations

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center. The basic conditions are crucial to deprotonate the amino group, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid generated during the reaction. The choice of base and solvent can significantly impact the reaction rate and yield.

Experimental Protocol: N-Sulfonylation under Schotten-Baumann Conditions

A robust and widely used method for N-sulfonylation is the Schotten-Baumann reaction, which is performed in a two-phase system or in the presence of a base to neutralize the acid byproduct.[1]

Materials:

  • 2-Phenylglycine

  • 4-Methoxybenzenesulfonyl chloride

  • Sodium hydroxide (NaOH) or Pyridine

  • Dichloromethane (DCM) or Water/Dioxane mixture

  • Hydrochloric acid (HCl) for workup

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-phenylglycine in an aqueous solution of sodium hydroxide or suspend it in dichloromethane with pyridine at 0°C.

  • Slowly add a solution of 4-methoxybenzenesulfonyl chloride in a suitable solvent (e.g., dioxane or dichloromethane) to the cooled mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with cold water, and dry.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Performance Analysis

This route is often favored for its straightforwardness and the ready availability of the starting materials. However, yields can be variable depending on the specific reaction conditions and the purity of the starting materials. Over-sulfonylation or side reactions can occur if the reaction is not carefully controlled.

Synthetic Route 2: A Strecker-type Multi-Component Approach

The Strecker synthesis is a powerful method for the de novo synthesis of α-amino acids from an aldehyde, ammonia, and cyanide.[2][3] A modified version of this approach can be envisioned for the synthesis of N-sulfonylated amino acids, where a pre-formed N-sulfonyl imine is subjected to the addition of a cyanide source, followed by hydrolysis.

Mechanistic Considerations

This route involves the initial formation of an N-(4-methoxybenzenesulfonyl)imine from benzaldehyde and 4-methoxybenzenesulfonamide. This imine then undergoes a nucleophilic attack by a cyanide anion to form an α-aminonitrile. Subsequent acidic or basic hydrolysis of the nitrile group yields the desired carboxylic acid.[2]

Experimental Protocol: A Plausible Strecker-type Synthesis

Step 1: Formation of N-(4-methoxybenzenesulfonyl)benzaldimine

  • In a round-bottom flask, combine benzaldehyde and 4-methoxybenzenesulfonamide in a suitable solvent such as toluene.

  • Add a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Remove the solvent under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.

Step 2: Cyanide Addition and Hydrolysis

  • Dissolve the crude N-sulfonyl imine in a suitable solvent (e.g., tetrahydrofuran).

  • Add a source of cyanide, such as trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide (e.g., KCN) with a phase-transfer catalyst.

  • Stir the reaction at room temperature until the imine is consumed (monitor by TLC).

  • Quench the reaction carefully and then subject the intermediate α-aminonitrile to acidic hydrolysis (e.g., with concentrated HCl) to convert the nitrile to a carboxylic acid.

  • Isolate and purify the final product as described in Route 1.

Performance Analysis

This multi-component approach offers the advantage of building the molecule from simpler, readily available precursors. It can be more convergent and potentially more efficient in terms of step economy. However, this route involves the use of highly toxic cyanide reagents, which requires stringent safety precautions. The stability of the intermediate N-sulfonyl imine can also be a critical factor affecting the overall yield.

Head-to-Head Comparison

FeatureRoute 1: N-SulfonylationRoute 2: Strecker-type Synthesis
Starting Materials 2-Phenylglycine, 4-Methoxybenzenesulfonyl chlorideBenzaldehyde, 4-Methoxybenzenesulfonamide, Cyanide source
Key Transformations Nucleophilic substitution on sulfurImine formation, Cyanide addition, Nitrile hydrolysis
Advantages Direct, well-established reaction, avoids highly toxic reagentsConvergent, builds complexity from simple precursors
Disadvantages Potential for side reactions, yield can be variableUse of highly toxic cyanide, stability of imine intermediate
Safety Considerations Standard laboratory precautionsEXTREME CAUTION required for handling cyanides
Typical Yields Moderate to good (60-85%)Potentially good to excellent (dependent on optimization)
Purification Typically recrystallizationChromatography may be required for intermediates

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: N-Sulfonylation cluster_1 Route 2: Strecker-type Synthesis A1 2-Phenylglycine A3 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid A1->A3 NaOH / H₂O or Pyridine / DCM A2 4-Methoxybenzenesulfonyl chloride A2->A3 B1 Benzaldehyde B3 N-(4-methoxybenzenesulfonyl)benzaldimine B1->B3 p-TsOH, Toluene B2 4-Methoxybenzenesulfonamide B2->B3 B5 α-Aminonitrile Intermediate B3->B5 B4 Cyanide Source (e.g., KCN) B4->B5 Nucleophilic Addition B6 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid B5->B6 Acid Hydrolysis

Caption: Comparative workflow of the two primary synthetic routes.

Conclusion and Recommendations

The choice between these two synthetic routes will ultimately depend on the specific needs and constraints of the research laboratory.

  • Route 1 (N-Sulfonylation) is recommended for its operational simplicity and avoidance of highly toxic reagents, making it a more suitable choice for routine synthesis and initial exploratory work. The well-established nature of the Schotten-Baumann reaction provides a reliable starting point for optimization.

For researchers embarking on the synthesis of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid, a careful evaluation of these factors, including available expertise, safety infrastructure, and cost of starting materials, is essential for selecting the most appropriate and efficient synthetic strategy.

References

  • Davis, F. A., Ramachandar, T., & Liu, H. (2004). Asymmetric synthesis of alpha-amino 1,3-dithioketals from sulfinimines (N-sulfinyl imines). Synthesis of (2S,3R)-(-)-3-hydroxy-3-methylproline. Organic letters, 6(19), 3393–3395. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2009). Biocatalytic approaches to the synthesis of enantiopure α-amino acids. Chemical Society reviews, 38(3), 657–667.
  • Mao, L., Wang, Z., Li, Y., Han, X., & Zhou, W. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett, 2011(1), 129-133.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Greener and sustainable approaches to the synthesis of N-sulfonylated amino acids and dipeptides. Green Chemistry, 10(7), 743-764.
  • Stankova, K., et al. (2014). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Molecules, 19(9), 13263-13283.
  • Bayer Aktiengesellschaft. (2017). Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • RSC Publishing. (2021). A new one-pot synthesis of pseudopeptide connected to sulfonamide via the tandem N-sulfonylation/Ugi reactions. RSC Advances, 11(52), 32963-32969.
  • Chimia. (2003). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA International Journal for Chemistry, 57(11), 681-685.
  • MDPI. (2019).
  • Khan Academy. (n.d.). Alpha amino acid synthesis. [Link]

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Comparative

A Researcher's Guide to Profiling the Specificity of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid

In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration. However, the reality is that small molecules often interact with multiple cellular targets, a phenomeno...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration. However, the reality is that small molecules often interact with multiple cellular targets, a phenomenon known as polypharmacology or cross-reactivity. These off-target interactions can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic benefits.[1][2] For researchers working with promising lead compounds like 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid, a thorough understanding of its interaction profile is paramount. This guide provides a comprehensive framework for investigating the cross-reactivity of this compound, integrating computational prediction with robust experimental validation.

While the phenylacetic acid moiety is known for its applications in the development of anti-inflammatory and analgesic agents, the addition of the (4-methoxyphenyl)sulfonyl]amino group introduces a chemical scaffold with the potential for a spectrum of biological activities.[3] Phenylacetic acid itself has been identified as a natural compound with antibacterial properties.[4] The sulfonamide group, present in many therapeutic agents, raises considerations of cross-reactivity, although the evidence suggests this is less of a concern for non-antibiotic sulfonamides.[5][6]

This guide will navigate the logical progression of a cross-reactivity study, from initial computational screening to detailed biochemical and cellular assays, empowering researchers to build a comprehensive specificity profile for 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid.

Section 1: The Rationale for Cross-Reactivity Profiling

Understanding the off-target profile of a drug candidate is a critical step in preclinical development. Unidentified cross-reactivity is a significant contributor to clinical trial failures, manifesting as unexpected toxicities.[1] Conversely, characterizing a compound's polypharmacology can unveil novel therapeutic opportunities. The sulfonamide moiety in our compound of interest warrants a careful investigation, as this class of compounds is known for a range of biological activities. While broad cross-allergenicity between antibacterial and non-antibacterial sulfonamides is not strongly supported by evidence, a thorough in-vitro investigation is a hallmark of rigorous drug development.[5][7]

The following experimental workflow provides a systematic approach to de-risking and characterizing 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid.

experimental_workflow cluster_in_silico In Silico & Computational Analysis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_validation Hit Validation & Follow-up in_silico Computational Off-Target Prediction kinase_profiling Kinase Panel Screening in_silico->kinase_profiling Prioritize Kinase Families cell_microarray Cell Microarray Off-Target Screening in_silico->cell_microarray Guide Library Selection binding_assay Competitive Binding Assays kinase_profiling->binding_assay Validate Hits cetsa Cellular Thermal Shift Assay (CETSA) binding_assay->cetsa Confirm Target Engagement validation Dose-Response & Functional Assays cetsa->validation Functional Characterization cell_microarray->validation Functional Characterization

Caption: A systematic workflow for assessing the cross-reactivity of a small molecule.

Section 2: In Silico and Computational Approaches

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable initial insights into the potential off-target landscape of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid.[2] These approaches leverage vast databases of known drug-target interactions and protein structures to predict potential binding partners.

Methodology: Computational Off-Target Prediction

  • Chemical Similarity Searching: Utilize platforms like PubChem or ChEMBL to identify proteins that are known to bind ligands structurally similar to the query compound.

  • Pharmacophore Modeling: Develop a 3D pharmacophore model based on the chemical features of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid and screen it against a database of protein structures.

These computational approaches can generate a prioritized list of potential off-targets, guiding the selection of focused experimental assays.

Section 3: Biochemical Assays for Direct Target Interaction

Biochemical assays provide a direct measure of a compound's interaction with purified proteins, offering a clean assessment of binding affinity and inhibition.

Kinase Profiling

Given that kinases are a large and druggable protein family, and are common off-targets for many small molecules, a broad kinase screen is an essential first step.[9]

Experimental Protocol: Kinase Panel Screening

  • Panel Selection: Choose a diverse kinase panel, such as those offered by commercial vendors, covering different branches of the human kinome.[10] These services often provide panels of over 300 kinases.[9]

  • Assay Format: Typically, these are in vitro activity assays that measure the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Compound Concentration: A primary screen is often performed at a single high concentration (e.g., 10 µM) to identify initial "hits."

  • Data Analysis: Results are usually expressed as a percentage of inhibition relative to a control. Hits are defined as kinases showing inhibition above a certain threshold (e.g., >50%).

Data Presentation: Hypothetical Kinase Profiling Results

Kinase Target% Inhibition at 10 µMFollow-up IC50 (µM)
EGFR85.21.5
SRC65.78.2
p38α12.3> 100
JNK18.9> 100
CDK292.10.8
Competitive Binding Assays

For high-priority hits identified in the primary screen, competitive binding assays can be used to determine the binding affinity (Ki) of the compound for the target protein.[11][12]

Experimental Protocol: Competitive Binding Assay

  • Assay Principle: This assay measures the ability of the unlabeled test compound to displace a labeled ligand (e.g., a fluorescent probe or a radiolabeled molecule) from the target protein.[11]

  • Reagents: Purified target protein, a labeled ligand with known affinity for the target, and a range of concentrations of the test compound.

  • Incubation and Detection: The components are incubated to reach equilibrium, and the amount of bound labeled ligand is measured.

  • Data Analysis: The data is used to calculate the IC50 (the concentration of the test compound that displaces 50% of the labeled ligand), from which the Ki can be derived using the Cheng-Prusoff equation.

Section 4: Cellular Assays for Target Engagement in a Physiological Context

While biochemical assays are invaluable, they do not fully recapitulate the complex environment of a living cell.[13] Cellular assays are therefore crucial for confirming that a compound engages its target within a more physiologically relevant setting.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying target engagement in intact cells or cell lysates.[14][15] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[15][16]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.[16]

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[17]

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or ELISA.[14]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

cetsa_workflow cluster_protocol CETSA® Protocol cell_treatment 1. Treat Cells with Compound heating 2. Apply Heat Gradient cell_treatment->heating lysis 3. Cell Lysis heating->lysis centrifugation 4. Separate Soluble & Precipitated Fractions lysis->centrifugation detection 5. Quantify Soluble Target Protein centrifugation->detection analysis 6. Generate Melting Curves detection->analysis

Sources

Validation

Bridging the Digital and the Biological: A Comparative Guide to In Silico and In Vitro Profiling of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the journey of a candidate molecule from concept to clinic is a meticulous process, demanding a rigorous evaluati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey of a candidate molecule from concept to clinic is a meticulous process, demanding a rigorous evaluation of its biological activity. For a novel compound such as 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid, a molecule possessing the characteristic sulfonamide linkage to a phenylacetic acid scaffold, understanding its potential therapeutic value necessitates a dual-pronged approach: the predictive power of in silico modeling and the empirical evidence of in vitro experimentation. This guide provides an in-depth comparison of these two fundamental methodologies, offering a cohesive narrative on how computational predictions and laboratory-based assays can be synergistically employed to elucidate the bioactivity of this compound and its analogs.

The Rationale: Why Two Worlds are Better Than One

The core principle behind this dual-methodology approach lies in the complementary nature of computational and experimental techniques. In silico methods, leveraging the power of computer simulations, offer a rapid and cost-effective means to predict the compound's interaction with biological targets, its pharmacokinetic properties, and potential liabilities. This predictive insight is invaluable for hypothesis generation and for prioritizing experimental resources. Conversely, in vitro assays, conducted in a controlled laboratory setting using isolated biological components, provide the tangible, empirical data required to validate or refute these computational predictions and to quantify the compound's biological effects. The iterative cycle of prediction and validation is the cornerstone of efficient and informed drug development.

In Silico Exploration: Predicting Biological Potential

The in silico evaluation of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid begins with the construction of a three-dimensional model of the molecule. This digital representation serves as the foundation for a suite of computational analyses aimed at predicting its biological behavior.

Molecular Docking: Unveiling Potential Protein Interactions

A primary objective of in silico analysis is to identify potential protein targets with which the compound might interact. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the intermolecular interactions.[1]

Experimental Protocol: Molecular Docking of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid

  • Ligand Preparation: The 3D structure of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid is generated and energy-minimized using a computational chemistry software package (e.g., ChemDraw, Avogadro).

  • Target Selection: Potential protein targets are identified based on the structural motifs of the compound. For a sulfonamide derivative, carbonic anhydrases (CAs) are a well-established class of targets.[2] The crystal structure of a relevant CA isoform (e.g., human CA II) is retrieved from the Protein Data Bank (PDB).

  • Receptor Preparation: The downloaded protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues.

  • Docking Simulation: A molecular docking program (e.g., AutoDock) is used to predict the binding mode of the ligand within the active site of the receptor.[3] The program explores various conformations and orientations of the ligand, scoring them based on a defined scoring function that estimates the binding free energy.

  • Analysis of Results: The docking results are analyzed to identify the most favorable binding poses, the key amino acid residues involved in the interaction, and the predicted binding affinity (e.g., in kcal/mol).

The predicted binding mode can reveal crucial interactions, such as hydrogen bonds between the sulfonamide group and the zinc ion in the active site of carbonic anhydrase, a hallmark of many CA inhibitors.[4]

cluster_insilico In Silico Workflow Ligand Preparation Ligand Preparation Docking Simulation Docking Simulation Ligand Preparation->Docking Simulation Target Selection Target Selection Receptor Preparation Receptor Preparation Target Selection->Receptor Preparation Receptor Preparation->Docking Simulation Binding Affinity Prediction Binding Affinity Prediction Docking Simulation->Binding Affinity Prediction

Caption: A generalized workflow for in silico molecular docking.

ADMET Prediction: Foreseeing the Pharmacokinetic Profile

Beyond target interaction, in silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions are vital for early-stage assessment of a molecule's drug-likeness and potential for development. Various computational models, often based on quantitative structure-activity relationships (QSAR), can estimate parameters such as oral bioavailability, blood-brain barrier penetration, and potential for off-target toxicity.

In Vitro Validation: From Prediction to Biological Reality

The hypotheses generated from in silico studies must be tested through rigorous in vitro experiments. These assays provide the first layer of empirical evidence of a compound's biological activity.

Enzyme Inhibition Assays: Quantifying Target Engagement

Based on the molecular docking predictions suggesting that 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid may inhibit carbonic anhydrase, a direct biochemical assay is warranted to quantify this inhibitory activity.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

  • Reagent Preparation: Prepare solutions of bovine carbonic anhydrase II (bCA II), the substrate p-nitrophenyl acetate (p-NPA), and the test compound at various concentrations in a suitable buffer (e.g., Tris-sulfate buffer, pH 7.6).[2]

  • Assay Procedure: In a 96-well plate, add the buffer, the enzyme solution, and the test compound solution. Pre-incubate the mixture to allow for enzyme-inhibitor binding.[2]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate solution to each well.

  • Measurement of Activity: Monitor the hydrolysis of p-NPA to p-nitrophenol by measuring the increase in absorbance at a specific wavelength (e.g., 348 nm) over time using a microplate reader.[2]

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the concentration of the compound that inhibits 50% of the enzyme activity (IC50 value) by plotting the reaction rates against the inhibitor concentrations.

The IC50 value provides a quantitative measure of the compound's potency as an enzyme inhibitor. For many sulfonamide-based carbonic anhydrase inhibitors, these values can range from the nanomolar to the micromolar level.[5]

Cell-Based Assays: Assessing Cellular Effects

To understand the effect of the compound on whole cells, cytotoxicity assays are essential. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity.[6]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Culture a relevant human cancer cell line (e.g., HeLa, MCF-7) in a suitable medium.[7]

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with various concentrations of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid and incubate for a specified period (e.g., 72 hours).[7]

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 540 nm).[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[7]

cluster_invitro In Vitro Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Absorbance Measurement Absorbance Measurement MTT Addition->Absorbance Measurement IC50 Determination IC50 Determination Absorbance Measurement->IC50 Determination

Caption: A streamlined workflow for a typical MTT cytotoxicity assay.

Comparative Analysis: Synthesizing the Data

The true power of this dual approach emerges when the in silico and in vitro data are integrated and compared.

ParameterIn Silico (Predicted)In Vitro (Experimental)
Primary Output Binding affinity, interaction modes, ADMET propertiesIC50 values, cell viability curves
Methodology Molecular docking, QSAREnzyme inhibition assays, cytotoxicity assays
Throughput HighLow to Medium
Cost LowHigh
Key Insights Hypothesis generation, target identificationQuantitative activity, validation of predictions

A strong correlation between a high predicted binding affinity from molecular docking and a low experimental IC50 value in an enzyme inhibition assay would provide compelling evidence for the compound's mechanism of action. Discrepancies, on the other hand, can be equally informative, suggesting that the initial hypothesis about the biological target may be incorrect or that other factors, such as cell permeability, are influencing the compound's activity. For instance, a compound that shows potent enzyme inhibition in a biochemical assay but weak activity in a cell-based assay may have poor membrane permeability, an insight that can guide future chemical modifications.

Conclusion: A Symbiotic Relationship in Drug Discovery

The evaluation of a novel chemical entity like 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid is a complex undertaking that benefits immensely from the symbiotic relationship between in silico and in vitro methodologies. The predictive power of computational modeling provides a rational basis for designing and prioritizing experiments, while the empirical data from laboratory assays offer the definitive measure of biological activity. By strategically integrating these approaches, researchers can accelerate the drug discovery process, making more informed decisions and ultimately increasing the likelihood of translating a promising molecule into a valuable therapeutic agent. The journey of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid through this integrated pipeline will not only reveal its own biological potential but also contribute to the broader understanding of the structure-activity relationships within this chemical class.

References

  • Hanna, A. G., Galal, A., Soltan, M. M., & Esam, R. (2021). Antiproliferative Evaluation and Molecular Docking studies of some Sulfonyl-α-L-amino acid Derivatives coupled with Anisamide Scaffold.
  • Li, Y., et al. (Year). Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. PubMed.
  • Asadi, M., et al. (Year). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. PMC.
  • Akhtar, T., et al. (Year). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC.
  • Bayram, H., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)
  • Wang, Y., et al. (Year). Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. MedChemComm.
  • Rojas-Salinas, F., et al. (Year). Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole. MDPI.
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